Product packaging for Fmoc-D-Hyp(tBu)-OH(Cat. No.:)

Fmoc-D-Hyp(tBu)-OH

Cat. No.: B7979566
M. Wt: 409.5 g/mol
InChI Key: WPBXBYOKQUEIDW-UHFFFAOYSA-N
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Description

Significance of Non-Proteinogenic Amino Acids in Peptide Science

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 20 standard amino acids genetically encoded for protein synthesis. nih.govnih.gov Their incorporation into peptides can dramatically influence various properties, including metabolic stability, bioavailability, potency, and conformational preferences. nih.govnih.govresearchgate.net NPAAs are found in nature as essential building blocks in organisms like bacteria, fungi, and plants, and they are increasingly used in synthetic peptides for drug discovery and biomaterial development. nih.govsigmaaldrich.cn

While L-amino acids are predominant in naturally occurring proteins in mammals, D-amino acids exist in nature and play unique biological roles, such as in bacterial cell walls and signaling processes. frontiersin.orgjpt.combiopharmaspec.com The presence of D-amino acids in peptides can significantly enhance their stability, particularly against enzymatic degradation by proteases that typically cleave peptide bonds formed by L-amino acids. frontiersin.orgjpt.combiopharmaspec.comnih.govnih.gov This increased proteolytic resistance is a key reason for incorporating D-amino acids into therapeutic peptides. frontiersin.orgbiopharmaspec.comnih.govnih.gov Furthermore, D-amino acids can influence peptide conformation and receptor recognition. frontiersin.org

Proline is a unique amino acid due to its cyclic structure, which imposes conformational constraints on the peptide backbone. sigmaaldrich.com Hydroxyproline (B1673980) (Hyp), a hydroxylated derivative of proline, is particularly important in collagen, where it plays a crucial role in stabilizing the triple helix structure. nih.gov Analogues of hydroxyproline, such as those with modifications at the 4-position, can further modulate peptide conformation. udel.edursc.org The pyrrolidine (B122466) ring of proline and its derivatives can adopt different puckered conformations (Cγ-endo and Cγ-exo), which are correlated with the cis/trans isomerization of the preceding peptide bond. sigmaaldrich.comnih.gov Incorporating modified hydroxyproline residues, including those with a D-configuration and protecting groups like the tBu group in Fmoc-D-Hyp(tBu)-OH, allows for the fine-tuning of peptide secondary and tertiary structures. udel.edunih.gov This conformational control is vital for optimizing peptide activity and interaction with biological targets. sigmaaldrich.comudel.edu

Evolution of Solid-Phase Peptide Synthesis (SPPS) Methodologies

The development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield revolutionized the creation of peptides. beilstein-journals.orgpeptide.combenthamdirect.comcsic.es This method involves anchoring the C-terminal amino acid to an insoluble solid support and sequentially adding subsequent amino acids. beilstein-journals.orgcsic.esopenaccessjournals.comrsc.org SPPS offers significant advantages over solution-phase synthesis, including simplified purification procedures and the ability to automate the synthesis process. beilstein-journals.orgpeptide.comcsbio.com

Initially, SPPS primarily utilized the tert-butyloxycarbonyl (Boc) protecting group strategy. beilstein-journals.orgpeptide.comcsbio.com However, the introduction of the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group by Carpino and Han in 1970 paved the way for a more versatile synthesis concept. peptide.comcsbio.com The Fmoc group is removed under mild basic conditions, typically using piperidine (B6355638), which is orthogonal to the acid-labile protecting groups commonly used for amino acid side chains (such as the tBu group). beilstein-journals.orgcsbio.comiris-biotech.de This orthogonality allows for selective deprotection and modification on the solid support, making the Fmoc strategy particularly well-suited for the synthesis of complex peptides containing sensitive or modified amino acids. beilstein-journals.orgcsbio.comiris-biotech.desigmaaldrich.com The Fmoc/tBu strategy, utilizing acid-labile side-chain protection and base-labile Nα-Fmoc protection, is now the most commonly used approach in SPPS. beilstein-journals.org

While SPPS has become a powerful tool, incorporating complex and non-proteinogenic amino acid building blocks like this compound presents specific challenges. These can include ensuring efficient coupling, minimizing epimerization at the chiral centers, and managing the solubility of protected amino acids and growing peptide chains. openaccessjournals.comconceptlifesciences.comgyrosproteintechnologies.com The tBu protecting group on the hydroxyl function of D-Hyp needs to be stable during the repetitive Fmoc deprotection steps but readily cleavable during the final global deprotection. beilstein-journals.org

Innovations in SPPS methodologies, such as the development of improved coupling reagents, optimized reaction conditions (e.g., microwave-assisted synthesis), and the use of pseudoproline derivatives to address aggregation issues, have facilitated the incorporation of challenging residues. beilstein-journals.orgopenaccessjournals.comgyrosproteintechnologies.com The availability of pre-loaded resins and orthogonally protected amino acid derivatives, including those with modified side chains, further streamlines the synthesis of complex peptides. sigmaaldrich.comconceptlifesciences.combachem.com The successful incorporation of building blocks like this compound is critical for accessing novel peptide structures with enhanced therapeutic potential or unique material properties.

Data Table: Properties of this compound

PropertyValueSource
Molecular FormulaC₂₄H₂₇NO₅ sigmaaldrich.comuni.lusigmaaldrich.com
Molecular Weight409.47 g/mol sigmaaldrich.comuni.lusigmaaldrich.com
CAS Number122996-47-8 or 464193-92-8 (D-isomer) sigmaaldrich.comottokemi.comchemsrc.combiosynth.comchemicalbook.comchemicalbook.com
AppearanceSolid (White to light yellow to yellow) sigmaaldrich.comottokemi.com
Purity (HPLC)≥98.0% sigmaaldrich.comottokemi.com
Optical Activity[α]²⁰/D -25±2.5° (c=1% in methanol) sigmaaldrich.com
Solubility in WaterInsoluble indiamart.com

Note: This table is intended to be interactive in a digital format, allowing users to sort by columns and potentially filter data.

Detailed Research Findings Related to D-Hyp and Peptide Conformation:

The tBu protecting group in this compound serves to protect the hydroxyl function during SPPS coupling cycles. Its acid-lability is key for its removal during the final cleavage from the resin and global deprotection step, typically performed with trifluoroacetic acid (TFA). beilstein-journals.org The presence of the tBu group can also influence the solubility of the protected amino acid and the growing peptide chain in organic solvents used in SPPS.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H27NO5 B7979566 Fmoc-D-Hyp(tBu)-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5/c1-24(2,3)30-15-12-21(22(26)27)25(13-15)23(28)29-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBXBYOKQUEIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122996-47-8
Record name (2S,4R)-4-(tert-butoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis and Derivatization Strategies for Fmoc D Hyp Tbu Oh

Stereoselective Synthesis of D-Hydroxyproline Derivatives

Stereoselective synthesis of D-hydroxyproline is crucial as it is the non-proteinogenic enantiomer of the more common L-hydroxyproline, a major component of collagen. wikipedia.org Achieving high stereochemical purity is essential for its applications in peptide chemistry.

Advanced Synthetic Routes to D-Hydroxyproline Scaffolds

Advanced synthetic routes to D-hydroxyproline scaffolds often involve strategies that control the stereochemistry at both the alpha-carbon and the hydroxyl-bearing carbon. While the provided search results discuss stereoselective synthesis of 3-hydroxyproline (B1217163) isomers and the hydroxylation of proline mdpi.comsci-hub.seresearchgate.net, specific advanced routes directly yielding D-hydroxyproline (trans-4-hydroxy-D-proline) are not detailed. However, general approaches to stereoselective amino acid synthesis, such as asymmetric catalysis and enzymatic methods, are relevant to obtaining the desired stereoisomer sci-hub.seresearchgate.netnih.govmdpi.com. For instance, enzymatic dynamic kinetic reduction has been explored for the stereoselective synthesis of hydroxyproline (B1673980) isomers from β-ketoesters sci-hub.seresearchgate.net.

Enantioselective Methodologies for Hydroxyproline Production

Enantioselective methodologies are key to producing D-hydroxyproline with high enantiomeric excess. Biocatalysis, utilizing enzymes like ketoreductases, has shown promise in achieving high diastereo- and enantioselectivity in the synthesis of hydroxyproline isomers sci-hub.seresearchgate.net. These enzymatic approaches can provide access to both L- and D-series of hydroxyproline analogs sci-hub.se. While specific examples for the enantioselective production of D-hydroxyproline are not extensively detailed in the provided snippets, the principles of using chiral catalysts or enzymes in asymmetric synthesis are applicable sci-hub.seresearchgate.netnih.govmdpi.com.

Protecting Group Chemistry in the Context of Fmoc-D-Hyp(tBu)-OH

The strategic use of protecting groups is fundamental in peptide synthesis to prevent unwanted side reactions and enable controlled coupling of amino acids. In this compound, the Fmoc group protects the alpha-amino group, and the tBu group protects the hydroxyl group on the pyrrolidine (B122466) ring.

Rationale for N-alpha Fmoc Protection and Side-chain tert-Butyl Protection

The Fmoc group is widely used for N-alpha protection in solid-phase peptide synthesis (SPPS) due to its lability under mild basic conditions, typically using piperidine (B6355638) or similar secondary amines biosynth.comiris-biotech.decsic.estotal-synthesis.com. This allows for iterative coupling of amino acids while the peptide chain is anchored to a solid support. The Fmoc group is stable under acidic conditions used for the removal of other protecting groups total-synthesis.com.

The tert-butyl (tBu) group is commonly employed to protect the hydroxyl groups of amino acids like serine, threonine, and hydroxyproline, as well as the carboxyl groups of aspartic and glutamic acids iris-biotech.deontosight.aigoogle.com. The tBu ether is generally stable to the basic conditions used for Fmoc removal but is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) iris-biotech.decsic.esontosight.ai. This orthogonality allows for selective deprotection during peptide synthesis. The rationale for using tBu protection on the hydroxyl of D-hydroxyproline is to prevent its reaction during the peptide coupling steps.

Orthogonal and Compatible Protecting Group Schemes

The Fmoc/tBu strategy is a prime example of an orthogonal protecting group scheme biosynth.comcsic.esacs.org. Orthogonality means that each protecting group can be removed selectively in the presence of the other biosynth.com. The base lability of the Fmoc group and the acid lability of the tBu group allow for their independent removal at different stages of peptide synthesis biosynth.comiris-biotech.decsic.es. This compatibility is essential for the stepwise elongation of the peptide chain in SPPS. Other orthogonal protecting groups exist, such as Alloc (allyloxycarbonyl) and Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl), which are removed under different conditions (e.g., palladium catalysis for Alloc, hydrazine (B178648) for Dde) and can be used in conjunction with or as alternatives to Fmoc and tBu for specific synthetic requirements, such as the synthesis of cyclic or branched peptides sigmaaldrich.comadvancedchemtech.com.

Optimization of Deprotection Strategies for Fmoc and tBu

Optimization of deprotection conditions is crucial to maximize yield and purity and minimize side reactions.

For Fmoc deprotection, the standard reagent is a solution of piperidine in DMF csic.esmdpi.com. However, optimization studies have explored alternative bases and solvents to improve kinetics and suppress side reactions like diketopiperazine formation, particularly with challenging sequences mdpi.comnih.gov. For example, a strategy using 2% DBU and 5% piperazine (B1678402) in NMP has shown reduced diketopiperazine formation compared to conventional piperidine/DMF nih.gov. The concentration of the base and reaction time can be adjusted, and sometimes an extra deprotection step is beneficial mdpi.com. Ionic liquids have also been investigated as solvents for Fmoc deprotection, offering potentially milder and more efficient conditions rsc.org.

Deprotection of the tBu group, typically the final step in Fmoc SPPS (along with cleavage from the resin), commonly employs TFA, often with scavengers to trap carbocations and prevent side reactions iris-biotech.decsic.esontosight.ai. The concentration of TFA and the reaction time are optimized based on the peptide sequence and the lability of other protecting groups or the resin linker iris-biotech.depeptide.com. Milder acidic conditions, such as using 1% TFA, can be used for cleaving protected peptides from acid-labile resins like 2-chlorotrityl chloride resin peptide.com. Research also explores alternative mild and selective methods for cleaving tert-butyl ethers, such as using catalytic amounts of sodium tetrachloroaurate(III) dihydrate or triarylamminium radical cations in combination with silanes, although these methods may be more relevant to solution-phase synthesis or specific substrates organic-chemistry.orgacs.orgd-nb.info.

Incorporation of this compound into Peptide Sequences via SPPS

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for chemically synthesizing peptides, involving the stepwise assembly of amino acids on an insoluble solid support or resin. bachem.com The Fmoc/tBu strategy is widely used due to its orthogonal protecting group scheme, where the Nα-Fmoc group is labile to mild base (typically piperidine), while acid-labile protecting groups like the tert-butyl ether on the hydroxyproline side chain remain intact until final cleavage from the resin. researchgate.netbiosynth.com The incorporation of this compound into a growing peptide chain on the solid phase involves a cycle of deprotection and coupling steps. bachem.com After the previous amino acid's Fmoc group is removed, the free amine on the resin-bound peptide is ready to react with the activated carboxyl group of the incoming this compound. bachem.comuci.edu

Coupling Chemistry and Reagent Selection for Hindered Amino Acids

The formation of a peptide bond between the activated carboxyl group of this compound and the free amino group on the resin is facilitated by coupling reagents. nih.govbachem.com The selection of appropriate coupling reagents is critical, especially when incorporating sterically hindered amino acids like protected hydroxyproline derivatives. nih.goviris-biotech.de Efficient coupling is necessary to ensure high yields and minimize side reactions such as racemization or incomplete couplings, which can lead to impurities. bachem.com

Various coupling reagents are employed in Fmoc-SPPS, including carbodiimides (like DCC and DIC) often used with additives such as HOBt or HOAt, and aminium or phosphonium (B103445) salt-based reagents (such as HATU, HBTU, TBTU, PyBOP, and PyAOP). bachem.comiris-biotech.deuniurb.it For hindered amino acids, reagents that promote fast activation and coupling are preferred to overcome steric impediments. nih.goviris-biotech.de For instance, amino acid fluorides, generated using reagents like TFFH, have been found particularly useful for synthesizing peptides containing sterically hindered amino acids. nih.gov Phosphonium salt derivatives of HOAt, such as PyAOP, are also effective for incorporating hindered amino acids and synthesizing difficult sequences. iris-biotech.de The presence of a base, commonly N,N-Diisopropylethylamine (DIPEA) or N-methyl-morpholine (NMM), is typically required when using phosphonium- and aminium-type reagents. bachem.com

Efficient solvation of the peptide resin is also essential for successful coupling, particularly with hindered residues. peptide.com While DMF and NMP are common solvents in SPPS, mixtures containing DMSO, TFE, or HFIP have been employed to address aggregation issues that can hinder reactions. peptide.com Acetonitrile (B52724) and tetrahydrofuran (B95107) (THF) have also been reported as effective solvents with PEG-based resins for coupling hindered amino acids. peptide.com

Solid-Phase Peptide Synthesis Protocols Utilizing this compound

Standard Fmoc-SPPS protocols involve a series of steps for each amino acid addition: Nα-Fmoc deprotection, washing steps, coupling of the protected amino acid, and further washing steps. bachem.comuci.edu For this compound, like other Fmoc-protected amino acids, the Fmoc group is typically removed using a solution of piperidine in DMF, commonly at a concentration of 20%. uci.edu Following deprotection and washes to remove the cleaved Fmoc group and piperidine, the coupling reaction is performed. bachem.comuci.edu

The coupling step involves activating the carboxyl group of this compound with a coupling reagent in the presence of a base and allowing it to react with the free amine on the resin. bachem.combachem.com Excess Fmoc-protected amino acid is often used to maximize coupling efficiency. researchgate.net Coupling times and reagent concentrations may need optimization, especially for hindered residues like this compound, to ensure complete reaction and minimize side products. thieme-connect.comresearchgate.net Protocols may involve single or double couplings if the initial coupling is incomplete, which can be monitored using tests like the Ninhydrine test. google.comresearchgate.net After coupling, extensive washing removes excess reagents and by-products. bachem.com

This compound has been incorporated into peptides using manual coupling protocols as well as automated peptide synthesizers. uci.edursc.org The t-butyl ether protecting group on the hydroxyproline side chain is stable under the basic conditions of Fmoc deprotection and is typically removed during the final acidolytic cleavage of the peptide from the resin. researchgate.netpeptide.com

Advanced Techniques for Peptide Chain Elongation (e.g., Microwave-Assisted Synthesis)

Microwave-assisted SPPS has emerged as a powerful technique to accelerate peptide synthesis, particularly for challenging sequences and the incorporation of sterically hindered or difficult-to-couple amino acids. thieme-connect.comresearchgate.net Microwave heating can significantly reduce reaction times for both Fmoc deprotection and coupling steps, leading to faster synthesis cycles. thieme-connect.comluxembourg-bio.comthieme-connect.com

The application of microwave energy has been shown to drive couplings of bulky amino acids, such as α-aminoisobutyric acid (Aib) and N-methylated amino acids, to completion quickly and efficiently, minimizing difficulties associated with steric hindrance in conventional SPPS. researchgate.net While specific data on microwave-assisted incorporation solely for this compound is not extensively detailed in the provided snippets, the general benefits of microwave irradiation for hindered amino acids suggest its applicability and advantage for this derivative. Optimized conditions using microwave irradiation for various common coupling reagents have been reported, yielding significant rate increases. thieme-connect.comthieme-connect.com Microwave-assisted protocols often involve shorter coupling times at elevated temperatures compared to conventional room temperature synthesis. thieme-connect.comluxembourg-bio.com This technique can lead to improved crude peptide purity and is particularly relevant for sequences prone to aggregation or containing sterically difficult couplings. researchgate.netluxembourg-bio.com Automated microwave peptide synthesizers are commercially available and widely used, allowing for rapid and efficient synthesis of both standard and complex peptides. bachem.comresearchgate.net

Conformational Analysis and Structural Impact of D Hydroxyproline in Peptides

Influence of D-Amino Acid Configuration on Peptide Folding

Proteins and most naturally occurring peptides are composed of L-amino acids psu.edulifetein.com. However, D-amino acids are found in some natural peptides, particularly those produced by microorganisms, and can be incorporated into synthetic peptides to confer desired properties like increased stability against enzymatic degradation psu.edulifetein.comjpt.compreprints.org. The inclusion of a D-amino acid fundamentally alters the stereochemistry of the peptide backbone, leading to distinct conformational preferences compared to their L-counterparts psu.edu.

Stereochemical Constraints Imposed by D-Proline Analogues

Proline is unique among proteinogenic amino acids due to its cyclic pyrrolidine (B122466) ring, which restricts the dihedral angle φ (N-Cα rotation) to approximately -60° in L-proline psu.edursc.orgtdx.cat. For D-proline, this restriction is mirrored, with allowed φ values around +60° psu.edu. This inherent conformational constraint makes proline and its analogues, including D-hydroxyproline, potent modulators of peptide structure rsc.orgtdx.cat. D-proline residues can be strategically used to restrict the local conformation of peptide chains, often facilitating the formation of specific turn structures psu.edulifetein.com.

Effects on Peptide Secondary Structures (e.g., β-turns, Helices)

The incorporation of D-amino acids can significantly influence the formation of peptide secondary structures. While L-proline is known to induce type I/II β-turns, its D-isomer (D-proline) favors the formation of antiparallel β-sheet structures via type I'/II' β-turns acs.org. These turn types are characterized by specific φ and ψ dihedral angles that are accessible to D-residues psu.eduacs.org. Studies have shown that D-amino acid substitutions can lead to conformational changes in secondary structure, sometimes favoring polyproline II conformation over triple-helical states in collagen-like peptides plos.org. The specific placement and configuration of D-hydroxyproline within a sequence can thus direct the peptide towards specific folded states, such as β-turns or influence helical propensity psu.edupnas.orgresearchgate.net.

Role of 4-Hydroxylation and tert-Butyl Ether in Pyrrolidine Ring Puckering

The pyrrolidine ring of proline is not planar and can exist in different puckered conformations, primarily the Cγ-exo and Cγ-endo envelope conformers researchgate.netrsc.orgnih.gov. The relative preference for these puckers is influenced by substituents on the ring, particularly at the 4-position (Cγ) researchgate.netrsc.orgacs.org. In natural L-4R-hydroxyproline (Hyp), the 4R-hydroxyl group favors a Cγ-exo pucker due to stereoelectronic effects researchgate.netnih.govacs.org. Conversely, the 4S diastereomer (L-allo-hydroxyproline, allo-Hyp) tends to favor a Cγ-endo pucker rsc.orgnih.govacs.org.

For D-hydroxyproline, the stereochemical effects on puckering are mirrored. D-4R-hydroxyproline (the enantiomer of L-4S-hydroxyproline) would likely favor a Cγ-endo pucker, while D-4S-hydroxyproline (the enantiomer of L-4R-hydroxyproline) would favor a Cγ-exo pucker.

The presence of a tert-butyl ether group at the 4-position, as in Fmoc-D-Hyp(tBu)-OH, introduces a bulky, lipophilic substituent. Sterically demanding groups at the 4-position can strongly influence the pyrrolidine ring puckering researchgate.net. While electronegative substituents at the 4-position influence puckering through electronic effects, bulky groups exert their influence primarily through steric interactions researchgate.net. Studies on tert-butyl substituted prolines have shown that the tert-butyl group strongly favors a pseudoequatorial orientation, which can lead to opposite puckering effects compared to electronegative substituents depending on its cis or trans configuration relative to the carboxyl group researchgate.net. Specifically, a trans-4-tert-butyl group on an L-proline favors an endo pucker, while a cis-4-tert-butyl group favors an exo pucker researchgate.net. For D-Hyp(tBu), the effect would be enantiomeric.

Conformational Preferences of D-Hydroxyproline Residues within Peptides

The preferred pyrrolidine ring pucker of a D-hydroxyproline residue, influenced by the 4-substitution (like the tert-butyl ether), is coupled to the peptide main chain conformation researchgate.net. This coupling means that the puckering preference of the D-Hyp(tBu) residue can bias the φ and ψ dihedral angles of the peptide backbone around that residue researchgate.net. For example, a Cγ-endo pucker is often associated with the δ conformation [(ϕ, ψ) ≈ (−80°, 0°)] found in β-turns nih.govresearchgate.net. Therefore, incorporating D-Hyp(tBu) with a favored endo pucker could promote the formation of β-turn structures within a peptide.

Impact on Cis/Trans Isomerization of X-Pro Peptide Bonds

Peptide bonds preceding proline (X-Pro bonds) are unique because they can exist in both cis and trans isomeric forms, unlike most other peptide bonds which strongly prefer the trans conformation chemeurope.comwikidoc.orgoup.comsigmaaldrich.com. The energy difference between the cis and trans isomers of X-Pro bonds is relatively small, allowing for a significant population of the cis form (typically 10-40%) chemeurope.comwikidoc.orgsigmaaldrich.com. This cis-trans isomerization is often a slow step in protein folding chemeurope.comwikidoc.orgsigmaaldrich.comraineslab.com.

Substituents on the proline ring, particularly at the 4-position, can influence the cis/trans ratio of the preceding peptide bond acs.orgwisc.edursc.orgresearchgate.net. The pyrrolidine ring pucker is coupled to the peptide bond geometry, affecting the steric and electronic environment around the amide bond researchgate.netacs.org. For instance, the 4-hydroxyl group in L-4R-hydroxyproline is known to increase the trans/cis ratio of an Xaa-4-Hyp peptide bond compared to an Xaa-Pro bond wisc.edu. Studies have shown that electronegative substituents on C-4 can substantially affect this ratio acs.org. The tert-butyl ether group at the 4-position of D-Hyp(tBu), through its influence on ring puckering and steric bulk, would also impact the cis/trans equilibrium of the preceding peptide bond. The specific effect (favoring cis or trans) would depend on the configuration of the D-hydroxyproline and the orientation of the tert-butyl group researchgate.netrsc.org.

Spectroscopic Investigations of Peptide Conformation

Various spectroscopic techniques are employed to study the conformation of peptides containing modified amino acids like D-hydroxyproline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining peptide conformation in solution raineslab.comnih.govoup.comnih.govacs.org. Techniques such as analysis of chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) provide detailed information about dihedral angles, inter-proton distances, and the presence of hydrogen bonds, allowing for the determination of preferred conformers and the dynamics of conformational exchange, including cis-trans isomerization of X-Pro bonds raineslab.comnih.govoup.comnih.govacs.orgnih.gov. 13C NMR can be used to detect and quantify the populations of cis and trans X-Pro and X-Hyp peptide bonds nih.gov.

X-ray Crystallography: X-ray crystallography provides high-resolution three-dimensional structures of peptides in the solid state pnas.orgresearchgate.netnih.govnih.gov. This technique can reveal precise details about bond lengths, bond angles, dihedral angles, pyrrolidine ring puckering, and the conformation of peptide bonds (cis or trans) pnas.orgresearchgate.netnih.govnih.gov. Crystal structures of proline derivatives and peptides containing them have been crucial for understanding the relationship between ring puckering, substitution patterns, and backbone conformation acs.orgresearchgate.netnih.govnih.gov.

These spectroscopic methods, often used in combination with computational studies, provide crucial insights into how the stereochemistry and substitution of D-hydroxyproline residues, including the presence of a tert-butyl ether, impact the intricate conformational landscape of peptides.

Compound Table

Compound NamePubChem CID (Approximate/Representative)
D-Hydroxyproline16213004
L-Hydroxyproline (Hyp)643781
L-allo-Hydroxyproline (allo-Hyp)153985
Proline (Pro)145742
This compound(Specific CID for protected form not readily available via search, refers to protected D-allo-Hyp)
tert-Butyl alcohol6386
9H-Fluoren-9-ylmethanol (Fmoc-OH)79605

Interactive Data Tables (Illustrative Examples - Data based on search results)

While specific data for this compound peptides were not found in the search results, the following tables illustrate how data on proline/hydroxyproline (B1673980) conformation and isomerization, as found in the search results, could be presented.

Table 1: Influence of 4-Substitution on Proline Ring Puckering Preference

Proline Derivative4-SubstituentConfiguration at C4Preferred Ring Pucker
L-ProlineHN/ACγ-exo / Cγ-endo (Equally probable) tdx.cat
L-4R-Hydroxyproline (Hyp)OH4R (trans)Cγ-exo researchgate.netnih.govacs.org
L-4S-Hydroxyproline (allo-Hyp)OH4S (cis)Cγ-endo rsc.orgnih.govacs.org
L-trans-4-tert-ButylprolinetBu4R (trans)Cγ-endo researchgate.net
L-cis-4-tert-ButylprolinetBu4S (cis)Cγ-exo researchgate.net
D-4R-HydroxyprolineOH4R (cis)Cγ-endo (Expected, enantiomer of L-4S)
D-4S-HydroxyprolineOH4S (trans)Cγ-exo (Expected, enantiomer of L-4R)
D-Hyp(tBu)OtBu4R (cis)Cγ-endo (Expected, based on L-trans-4-tBu-Pro)

Table 2: Approximate Cis Isomer Percentage for X-Pro Peptide Bonds

Peptide Bond TypeApproximate % Cis Isomer (Unstrained Conditions)Notes
X-non-Pro~0.1% chemeurope.comwikidoc.orgsigmaaldrich.comStrong preference for trans
X-Pro10-40% chemeurope.comwikidoc.orgsigmaaldrich.comSignificant population of cis and trans
X-Hyp (L-4R)Lower than X-Pro wisc.edunih.gov8% observed in unfolded collagen nih.gov
X-D-Pro(Expected to show cis/trans isomerization) mdpi.comSpecific ratio depends on context
X-D-Hyp(tBu)(Expected to be influenced by substitution)Specific ratio depends on context and pucker

These tables are illustrative and represent general trends or specific findings from the search results. The exact values can vary depending on the peptide sequence, solvent, temperature, and specific experimental conditions.

Application of Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure and folding pathways of peptides and proteins. By measuring the differential absorption of left and right circularly polarized light, CD provides insights into the chiral environment of the peptide backbone. For peptides containing D-hydroxyproline, CD can be used to monitor conformational changes, assess the presence of ordered structures such as turns or helical segments, and evaluate their stability. Changes in ellipticity at specific wavelengths, particularly in the far-UV region (190-250 nm), are indicative of alterations in secondary structure. CD spectroscopy has been utilized to study the thermal stability of collagen-like peptides, where the presence and configuration of hydroxyproline residues significantly influence the triple-helical structure frontiersin.orgnih.gov. Monitoring ellipticity at wavelengths characteristic of collagen's triple helix (e.g., 225 or 200 nm) can reveal the impact of D-Hyp incorporation on this specific fold nih.gov.

Computational Chemistry Approaches for Conformational Prediction

Computational chemistry methods play an increasingly important role in understanding and predicting the conformational behavior of peptides. These approaches can complement experimental data by providing insights into energy landscapes, transition states, and the influence of solvent effects.

Molecular Dynamics Simulations of D-Hyp-Containing Peptides

Molecular Dynamics (MD) simulations are used to simulate the time evolution of a molecular system, providing information about the flexibility and accessible conformations of peptides in solution or other environments. MD simulations can explore the conformational space of D-Hyp-containing peptides, revealing preferred structures and the dynamics of the pyrrolidine ring and the peptide backbone nih.gov. Developing accurate molecular mechanics parameters for modified amino acids like hydroxyproline is crucial for obtaining reliable results from MD simulations nih.gov. These simulations can support experimental findings and provide a deeper understanding of how the incorporation of D-Hyp influences peptide dynamics and stability nih.gov.

Density Functional Theory (DFT) Calculations for Conformational Energy Landscapes

Density Functional Theory (DFT) calculations are quantum mechanical methods used to study the electronic structure and properties of molecules. In the context of peptide conformational analysis, DFT can be employed to calculate the energy of different conformers and map the conformational energy landscape tandfonline.com. This helps in identifying the most stable conformations and understanding the energy barriers between them. DFT studies can provide detailed information about the electronic distribution and bonding within the D-Hyp residue and its influence on the surrounding peptide chain tandfonline.com. DFT has also been used to study the interaction of amino acids, including hydroxyproline, with surfaces ucl.ac.uk.

Quantum Chemical Studies on Stereoelectronic Effects

Quantum chemical calculations, including DFT and other ab initio methods, are essential for investigating stereoelectronic effects. Stereoelectronic effects, such as the gauche effect, arise from the interactions between electron orbitals and can significantly influence conformational preferences. In the case of hydroxyproline, stereoelectronic effects contribute to the favored pyrrolidine ring puckers and can impact the cis/trans isomerization of peptide bonds wisc.edursc.orgwikipedia.orgpnas.orgresearchgate.netnih.gov. Quantum chemical studies can quantify these effects and explain how they preorganize the amino acid residue into specific conformations that are favorable or unfavorable for certain peptide structures, such as the collagen triple helix wisc.edunih.gov.

Applications of D Hydroxyproline Containing Peptides in Advanced Materials and Biomolecular Engineering

Design of Conformationally Constrained Peptides and Peptidomimetics

The rigid ring structure of proline and its hydroxylated analog, hydroxyproline (B1673980), significantly restricts the conformational flexibility of a peptide backbone. Incorporating D-Hyp introduces further stereochemical control, enabling the design of peptides with specific and stable three-dimensional structures. This conformational constraint is crucial for creating peptidomimetics and peptides with enhanced biological activity and stability.

Development of Cyclic Peptides with Enhanced Structural Rigidity

Cyclic peptides inherently possess reduced conformational flexibility compared to their linear counterparts due to the covalent linkage between their termini. researchgate.netnih.gov The incorporation of rigid residues like D-Hyp can further enhance this structural rigidity. This increased rigidity is advantageous as it reduces the entropy loss upon binding to a target molecule, potentially leading to higher binding affinity and specificity. researchgate.netplos.org Cyclic peptides with enhanced rigidity are also generally more resistant to enzymatic degradation, contributing to improved stability and potentially longer half-lives. nih.govplos.org While the direct impact of D-Hyp on the rigidity of cyclic peptides is an area of ongoing research, the known conformational constraints imposed by hydroxyproline derivatives suggest a similar role for D-Hyp in rigidifying cyclic peptide structures. pku.edu.cn

Engineering Peptide Scaffolds for Defined Spatial Orientations

The rigid nature of proline and hydroxyproline residues allows for the engineering of peptide scaffolds where functional groups or other peptide segments can be presented in defined spatial orientations. This is particularly relevant in the design of peptidomimetics and functional biomaterials. The selective manipulation of hydroxyproline units has been explored to generate rigid scaffolds with tailored chains that are spatially oriented. acs.orgresearchgate.net This methodology can provide access to peptidomimetics and peptides with specific turns, enabling the precise positioning of residues for interaction with biological targets or for directing self-assembly processes. acs.orgcsic.es

Modulation of Peptide Self-Assembly and Supramolecular Structures

The ability of peptides to self-assemble into ordered supramolecular structures is fundamental to their role in forming functional materials. The inclusion of D-Hyp can significantly influence these self-assembly processes, affecting the type of structures formed and their stability.

Influence on Fibril Formation and Higher-Order Assemblies

The presence of D-amino acids can influence the kinetics and aggregation tendency of peptides, leading to the formation of more stable and rigid hydrogels. mdpi.com While much research on fibril formation focuses on amyloid-like structures or L-amino acid containing peptides, the role of hydroxyproline in collagen fibril formation provides a context for understanding how its stereoisomer might influence assembly. Natural collagen fibrillogenesis is dependent on factors including concentration, ionic strength, and pH. biorxiv.org Hydroxyproline is an essential constituent in the formation of collagen fibrils and is involved in intermolecular interactions. mdpi.com The outward orientation of 3-Hyp within the triple helix could facilitate short-range hydrogen bonds between individual triple helices, enhancing supramolecular assembly and contributing to triple helix stability. mdpi.com Although a study on a hydroxyproline-lacking collagen-mimetic peptide showed assembly into nanorods and microfibrillar structures, highlighting that assembly can occur without Hyp, the presence of Hyp is generally associated with stable triple helix formation and subsequent higher-order assembly in collagen mimetics. nih.govnih.gov The incorporation of hydroxyproline domains has also been shown to influence peptide self-assembly and nanostructure, providing necessary hydrophilicity. mdpi.comresearchgate.net

Design of Collagen-Mimetic Peptides Incorporating D-Hyp

Collagen-mimetic peptides (CMPs) are designed to mimic the structure and function of natural collagen, which is characterized by a triple helical structure composed of repeating Gly-Xaa-Yaa units, where Xaa and Yaa are frequently proline and 4(R)-hydroxyproline (Hyp), respectively. acs.orgrsc.org While L-Hyp is crucial for stabilizing the collagen triple helix, the incorporation of D-Hyp could lead to CMPs with altered or novel properties. The stability of the collagen triple helix is significantly influenced by hydroxyproline. nih.gov Efforts to create supramolecular variants composed of shorter peptides have studied the self-assembly propensity of minimalistic Fmoc-GPO (Gly-Pro-Hyp). acs.org Although the primary focus in collagen mimetics is on the (4R)-hydroxyproline found in nature, exploring the incorporation of D-Hyp (which is typically trans-4-hydroxy-D-proline or cis-4-hydroxy-L-proline depending on the nomenclature and position) could lead to the design of CMPs with modified folding, stability, and assembly characteristics. nih.goveasychem.orgfishersci.ca For example, studies on the effect of stereochemistry of the hydroxyl group in 4-hydroxyproline (B1632879) on triple-helical structures formed by peptides resembling collagen have been conducted. nih.gov Fmoc-D-Hyp(tBu)-OH is noted as a key intermediate in the synthesis of new collagen model peptides containing 4-hydroxyproline and 4-fluoroproline, suggesting its use in building blocks for CMP research. chemicalbook.com

Bioactive Peptide Design and Optimization (General Concepts)

The design and optimization of bioactive peptides aim to create molecules with enhanced therapeutic potential, improved delivery characteristics, and tailored interactions with biological targets or material matrices. Key considerations include achieving sufficient stability against enzymatic degradation, controlling conformation to ensure specific molecular recognition, and developing novel structural scaffolds with desired functionalities. The strategic incorporation of modified and non-canonical amino acids, such as D-Hyp, is central to overcoming the limitations of peptides composed solely of natural L-amino acids, particularly their susceptibility to proteolysis and conformational flexibility.

Structural Modification for Proteolytic Stability

A primary challenge in utilizing peptides as therapeutic agents or functional materials is their vulnerability to degradation by proteases in biological environments. Incorporating D-amino acids, including D-Hyp, is a widely adopted strategy to enhance proteolytic stability. Proteases typically recognize and cleave peptide bonds formed by L-amino acids. By substituting L-amino acids with their D-counterparts, or introducing D-amino acids at specific positions, the peptide backbone becomes less recognizable to these enzymes, significantly increasing the peptide's half-life in serum or other biological fluids. lifetein.com.cnmdpi.comfrontiersin.orgnih.gov

Research has demonstrated that peptides containing D-amino acids exhibit strong resistance to proteolytic degradation. For instance, studies on various peptides, including cell-penetrating peptides and antimicrobial peptides, have shown that substituting L-amino acids with D-isomers leads to markedly improved stability against enzymes like trypsin and proteases present in human serum or plasma. lifetein.com.cnfrontiersin.orgnih.gov The extent of stabilization can correlate with the number and position of D-amino acid substitutions. lifetein.com.cnfrontiersin.org This enhanced stability is crucial for applications where peptides need to maintain their integrity and activity in complex biological systems. nih.gov

Enhancing Specific Molecular Recognition via Conformational Tuning

The introduction of D-amino acids can influence peptide secondary structures, such as turns and helices. psu.edunih.gov Specifically, D-Pro residues are known to facilitate the formation of prime β-turns, which can be crucial for orienting peptide segments for molecular recognition. psu.edu While L-Pro favors trans peptide bonds, the cyclic structure makes the cis conformation more accessible compared to other amino acids, and this cis-trans isomerization can be important for protein folding and function. nih.govfrontiersin.org The stereochemistry of the hydroxyl group in hydroxyproline further influences these dynamics. nih.gov

Development of Peptides with Novel Structural Determinants

The incorporation of D-Hyp contributes to the development of peptides with novel structural determinants, leading to unique properties and functions. Beyond simply increasing stability or tuning conformation, D-Hyp can be part of sequences that form distinct higher-order structures or engage in specific interactions not typically observed with standard amino acids.

For instance, the unique properties of proline and hydroxyproline, including their constrained nature and ability to influence backbone angles, are fundamental to the formation of collagen's triple helix. wikipedia.orgmdpi.compku.edu.cnresearchgate.net While L-Hyp is key to collagen stability, the incorporation of D-Hyp or modified hydroxyproline derivatives can lead to the design of collagen mimetic peptides or other self-assembling peptide structures with tailored properties for advanced materials. pku.edu.cngoogle.com

Furthermore, the presence of the hydroxyl group on the pyrrolidine (B122466) ring of D-Hyp provides a site for further chemical modification, allowing for the introduction of various functional groups. This expands the possibilities for creating peptides with novel properties, such as altered solubility, the ability to conjugate to other molecules (e.g., drugs or imaging agents), or participation in supramolecular assembly for the creation of biomaterials like hydrogels. nih.govpku.edu.cnnih.govnih.gov The strategic placement of D-Hyp can also influence the packing and interactions within self-assembled peptide structures, contributing to the mechanical and biological properties of peptide-based materials. nih.gov

Analytical Methodologies for Characterization of Fmoc D Hyp Tbu Oh and Its Peptide Conjugates

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental for analyzing the purity of Fmoc-D-Hyp(tBu)-OH and for purifying synthesized peptides incorporating this residue. They separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

HPLC is a widely used technique for assessing the purity of this compound and analyzing peptide synthesis products. wiley-vch.deresearchgate.netresearchgate.netresearchgate.net It provides quantitative data on the composition of a sample and can separate closely related impurities. Purity of this compound is commonly determined by HPLC, with reported purities often exceeding 98% or 99%. ruifuchemical.comtcichemicals.comottokemi.comsigmaaldrich.comsigmaaldrich.cnsigmaaldrich.com

HPLC parameters, such as the stationary phase (e.g., reversed-phase C18), mobile phase gradient (typically involving water and acetonitrile (B52724) with acidic modifiers like TFA), and detection wavelength (often UV at 210 nm or 280 nm), are optimized for the specific compound or peptide being analyzed. nih.govrsc.orgmdpi.com Chiral HPLC can also be employed to confirm the enantiomeric purity of this compound. acs.orgnih.gov

Preparative Chromatography for Purification of Synthesized Peptides

Preparative chromatography, particularly preparative HPLC, is indispensable for purifying synthesized peptides containing this compound residues. Following solid-phase peptide synthesis and cleavage from the resin, crude peptide products often contain impurities, truncated sequences, and side products. wiley-vch.denih.govrsc.org

Preparative HPLC utilizes similar principles to analytical HPLC but on a larger scale to isolate the desired peptide in sufficient quantities and purity for further studies or applications. wiley-vch.denih.govmdpi.com Typical conditions involve reversed-phase columns and gradients of acetonitrile in water with a low concentration of an acid like TFA. nih.govrsc.org Heating the column during purification may be necessary for peptides prone to aggregation or secondary structure formation, such as collagen mimetic peptides, to improve separation. rsc.org

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information about this compound and its peptide conjugates. researchgate.net It measures the mass-to-charge ratio (m/z) of ions.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination

ESI-MS is a soft ionization technique commonly coupled with HPLC (LC-MS) for the analysis of peptides and other polar molecules. wiley-vch.demdpi.comresearchgate.net ESI produces charged molecules (ions) directly from a solution, making it suitable for analyzing intact peptides. researchgate.net

LC-ESI-MS is routinely used to confirm the molecular weight of synthesized peptides containing this compound by detecting the protonated molecular ion ([M+H]+) or other adducts. nih.govacs.org The accurate mass obtained from high-resolution MS instruments can also help confirm the elemental composition. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Sequence Verification and Fragmentation Analysis

Tandem mass spectrometry (MS/MS), also known as MS2 or MS3, provides structural information by fragmenting selected ions and analyzing the resulting fragment ions. acs.org This technique is invaluable for verifying the amino acid sequence of synthetic peptides.

In peptide analysis by ESI-MS/MS, precursor ions (typically protonated peptides) are selected and subjected to collision-induced dissociation (CID) or other fragmentation methods. The fragmentation pattern, which consists of series of sequence-specific ions (e.g., b- and y-ions), can be used to confirm the amino acid sequence. researchgate.netkcl.ac.uk MS/MS can also provide insights into post-translational modifications or the presence of unexpected modifications or impurities. researchgate.netresearchgate.net

Spectroscopic Techniques for Structural Confirmation

Spectroscopic techniques provide complementary information about the structure and identity of this compound and its peptide conjugates.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is a powerful tool for confirming the chemical structure and purity of organic molecules, including protected amino acids like this compound. nih.govacs.orgnih.gov NMR spectra provide detailed information about the types and connectivity of atoms in a molecule. researchgate.net Different stereoisomers of hydroxyproline-containing peptides can exhibit distinct NMR spectral signatures. nih.gov

Infrared (IR) spectroscopy can be used to identify functional groups present in the molecule. acs.org While less commonly used for routine peptide analysis compared to MS and HPLC, IR can provide confirmatory structural information, such as the presence of carbonyl or N-H bonds. acs.org

Ultraviolet-Visible (UV-Vis) spectroscopy is often used in conjunction with HPLC for detection, particularly utilizing the absorbance of the Fmoc group at specific wavelengths (e.g., 215 nm, 260 nm, 280 nm) or peptide bonds at lower wavelengths (e.g., 215 nm). rsc.orgmdpi.com

Here is a summary of analytical techniques and their applications:

Analytical TechniqueApplication for this compound and Peptide Conjugates
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC)Purity assessment, quantitative analysis, separation of impurities. wiley-vch.deresearchgate.netresearchgate.netresearchgate.net
Chiral HPLCEnantiomeric purity determination. acs.orgnih.gov
Preparative Chromatography (HPLC)Purification of synthesized peptides. wiley-vch.denih.govrsc.orgmdpi.com
Mass Spectrometry
Electrospray Ionization Mass Spectrometry (ESI-MS)Molecular weight determination, confirmation of intact molecules. wiley-vch.demdpi.comresearchgate.netnih.govacs.org
Tandem Mass Spectrometry (MS/MS)Sequence verification, fragmentation analysis, identification of modifications. researchgate.netacs.orgkcl.ac.uk
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR)Structural confirmation, purity assessment, stereochemical analysis. researchgate.netnih.govacs.orgnih.gov
Infrared (IR) SpectroscopyIdentification of functional groups. acs.org
UV-Vis SpectroscopyDetection in HPLC, quantification (based on chromophores like Fmoc or peptide bonds). rsc.orgmdpi.com

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a widely used technique for identifying functional groups present within a molecule and can provide insights into molecular structure and interactions. In the context of Fmoc-protected amino acids and peptides, FT-IR is particularly useful for the identification of characteristic amide bands, which arise from the peptide bonds, as well as vibrations corresponding to the Fmoc protecting group and the tert-butyl ether side-chain protection.

Studies involving peptide conjugates synthesized using Fmoc-protected amino acids, including those with tert-butyl side-chain protection, have utilized Attenuated Total Reflection Fourier-Transform Infrared (ATR-FT-IR) spectroscopy for characterization advancedchemtech.com. Analysis of these conjugates reveals key absorption bands. For instance, typical peptide FT-IR spectra show characteristic amide bands: Amide A (around 3280 cm⁻¹, associated with N-H stretching), Amide I (ranging from approximately 1600 to 1700 cm⁻¹, primarily C=O stretching of the amide group), Amide II (typically 1500-1550 cm⁻¹, N-H bending and C-N stretching), and Amide III (around 1200-1300 cm⁻¹, complex vibrations involving C-N stretching and N-H bending) advancedchemtech.com. The presence and position of these bands confirm the formation of peptide linkages. Additionally, specific bands related to the Fmoc group (e.g., carbonyl stretches around 1700-1750 cm⁻¹ and aromatic ring vibrations) and the tert-butyl group (C-H stretching vibrations around 2900 cm⁻¹ and C-C stretching) can be observed, confirming the presence and integrity of these protecting groups advancedchemtech.com. FT-IR spectroscopy has been applied to analyze peptide precursors synthesized using Fmoc-Hyp(tBu)-OH and other Fmoc-protected amino acids, demonstrating its utility in monitoring the composition of synthesis products watanabechem.co.jp. The technique can reveal molecular interactions and structural organization within self-assembled systems formed by Fmoc-protected amino acids or peptides tci-chemical-trading.com.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopic technique that provides information about molecular vibrations, often different from those observed in FT-IR. While less frequently cited for the direct characterization of this compound as a monomer in the provided search results, Raman spectroscopy is a powerful tool for analyzing molecular structure and functional groups in organic compounds and peptides.

Raman spectroscopy involves the inelastic scattering of light, providing a vibrational fingerprint of the molecule. Characteristic Raman bands correspond to specific functional group vibrations and skeletal modes. For peptides and amino acid derivatives, Raman spectra can show signals related to C-H, N-H, and C=O stretching vibrations, as well as ring breathing modes in cyclic amino acids like proline and hydroxyproline (B1673980). The carbonyl stretch (C=O) is often a strong Raman scatterer and can be monitored, for example, during synthesis reactions. Analysis of Raman spectra can help identify marker bands for various functional groups within a molecule or polymer structure. While specific Raman spectral data for this compound were not extensively detailed in the search results, the principles of Raman spectroscopy make it applicable for its characterization by identifying vibrations associated with the Fmoc group, the tert-butyl ether, the proline ring, and the carboxylic acid function. For peptide conjugates, Raman can provide information on the peptide backbone and amino acid side chains, complementing FT-IR data.

X-ray Crystallography of D-Hyp-Containing Peptides

X-ray crystallography is a definitive technique for determining the three-dimensional structure of crystalline compounds at atomic resolution. While challenging to obtain crystals of small, flexible molecules like protected amino acid monomers, X-ray crystallography is invaluable for elucidating the precise conformation and packing of peptides incorporating residues like D-Hyp.

Future Directions and Emerging Research Avenues

Integration with Chemoenzymatic and Biosynthetic Approaches for D-Amino Acid Peptides

The limitations of purely chemical synthesis, particularly for long or complex peptides, have spurred interest in harnessing biological machinery. Chemoenzymatic and biosynthetic methods represent a promising frontier for the production of peptides containing non-standard residues like D-hydroxyproline.

The ribosome, the cell's natural protein synthesis engine, is typically restricted to the 20 canonical L-amino acids. However, recent advances in synthetic biology have demonstrated the potential to reprogram this machinery. The core strategy involves the creation of an "orthogonal translation system," comprising an engineered aminoacyl-tRNA synthetase (aaRS) and a corresponding transfer RNA (tRNA). researchgate.net This orthogonal pair functions independently of the cell's endogenous synthetases and tRNAs, allowing a non-standard amino acid (NSAA) to be assigned to a specific codon, often a stop codon like UAG (amber). nih.govstanford.edu

While ribosomal synthesis strongly discriminates against D-amino acids, researchers have successfully engineered ribosomes with modified peptidyltransferase centers (PTC) in the 23S rRNA. harvard.edunih.gov These modifications reduce the ribosome's natural proofreading and discriminatory functions, enhancing its tolerance for D-aminoacyl-tRNAs and enabling the site-specific incorporation of D-amino acids into a growing polypeptide chain. nih.gov This approach could theoretically be adapted for D-hydroxyproline, allowing for the in-vitro or in-vivo synthesis of proteins and peptides with this unique residue at predetermined positions.

Nature has its own system for producing peptides with non-standard monomers: Non-Ribosomal Peptide Synthetases (NRPS). These large, multi-enzyme complexes are modular "assembly lines" found in bacteria and fungi that synthesize a vast array of secondary metabolites, many with important pharmacological properties like antibiotics and immunosuppressants. wikipedia.orgmcgill.ca

Unlike ribosomes, NRPS are not template-dependent on mRNA and can incorporate a wide variety of building blocks, including D-amino acids, fatty acids, and hydroxylated amino acids. oup.comrug.nlnih.govnih.gov The modular architecture of NRPS is key to their function. A minimal module contains an adenylation (A) domain, which selects and activates a specific amino acid, and a peptidyl carrier protein (PCP) or thiolation (T) domain, which tethers the activated acid. mcgill.canih.gov A condensation (C) domain then catalyzes peptide bond formation. nih.gov Crucially, many NRPS modules also contain an epimerization (E) domain, which converts an L-amino acid tethered to the PCP domain into its D-enantiomer, providing a natural mechanism for D-amino acid incorporation. oup.comresearchgate.net

Future research will likely focus on engineering NRPS modules to specifically recognize and incorporate D-hydroxyproline. By swapping or modifying the substrate-binding pocket of an A-domain, it may be possible to direct the NRPS machinery to utilize D-Hyp, paving the way for the sustainable, biological production of complex D-Hyp-containing peptides.

Advanced Protecting Group Strategies and Green Chemistry in SPPS

Solid-Phase Peptide Synthesis (SPPS) remains the dominant method for creating peptides in the laboratory. The future of this technique, and thus the use of reagents like Fmoc-D-Hyp(tBu)-OH, is being shaped by the dual pressures of increasing molecular complexity and the need for environmental sustainability.

A significant drawback of SPPS is its heavy reliance on large volumes of hazardous polar aprotic solvents, primarily N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). tandfonline.comnih.gov These solvents are classified as substances of very high concern due to their reproductive toxicity, leading to regulatory restrictions and a concerted effort to find greener alternatives. tandfonline.comgyrosproteintechnologies.com

Green Solvent/SystemKey AdvantagesReference(s)
2-Methyltetrahydrofuran (2-MeTHF) Bio-based, less toxic than DMF, provides high crude purity in some syntheses. nih.govbiotage.com
Cyclopentyl methyl ether (CPME) Lower toxicity profile than DMF/NMP, good resin swelling properties. nih.govbiotage.com
γ-Valerolactone (GVL) Derived from biomass, biodegradable, effective in microwave-assisted SPPS. tandfonline.comnih.gov
N-Butylpyrrolidinone (NBP) Structurally similar to NMP but not classified as reprotoxic. tandfonline.comnih.gov
DMSO/EtOAc Mixture Uses less hazardous solvents, allows for polarity tuning, enables reagent recycling. gyrosproteintechnologies.comrsc.org
Dipropyleneglycol dimethylether (DMM) Low human toxicity, readily biodegradable. nih.gov

The standard Fmoc/tBu strategy in SPPS is highly effective but relies on a two-dimensional (base-labile/acid-labile) protection scheme. iris-biotech.debiosynth.com As peptide targets become more complex, featuring multiple functional groups that require selective modification, the need for additional, mutually compatible (orthogonal) protecting groups grows.

For a building block like this compound, the Fmoc group protects the α-amine (removed by base) and the tert-Butyl (tBu) group protects the side-chain hydroxyl (removed by strong acid). If a researcher wishes to selectively modify the hydroxyproline (B1673980) side chain while the peptide remains on the resin and other side chains remain protected, a different, orthogonally removable group is needed for the hydroxyl function.

The "proline editing" approach exemplifies this strategy, where a hydroxyproline residue is incorporated and its hydroxyl group is selectively modified on-resin after peptide elongation is complete. nih.gov This requires a protecting group for the hydroxyl that can be removed under conditions that leave the Fmoc, tBu, and other standard groups intact.

Protecting Group for Hyp-OHDeprotection ConditionOrthogonal ToReference(s)
tert-Butyl (tBu) Strong Acid (e.g., TFA)Fmoc (Base), Alloc (Pd(0)) iris-biotech.de
Trityl (Trt) Mild AcidFmoc (Base), tBu (Strong Acid) nih.gov
Allyloxycarbonyl (Alloc) Pd(0) catalystFmoc (Base), tBu/Trt (Acid) nih.gov
tert-Butyldimethylsilyl (TBS) Fluoride source (e.g., TBAF)Fmoc (Base), tBu/Trt (Acid) nih.gov

The development of such schemes expands the molecular toolbox, allowing for the synthesis of intricately functionalized peptides where the D-hydroxyproline scaffold serves as a key anchor point for chemical diversification.

Advanced Computational Modeling for Rational Peptide Design

The trial-and-error approach to drug discovery is gradually being superseded by rational, structure-based design, heavily supported by computational modeling. While well-established for small molecules, computational pipelines for peptide design have faced unique challenges due to the inherent flexibility of peptides. cambridge.org

Recent advancements, however, are enabling the de novo design of structured peptides, including macrocycles, with high affinity for specific protein targets. nih.govresearchgate.net A critical aspect of this process is accurately predicting the conformational behavior of the peptide. The incorporation of conformationally constrained amino acids, such as D-proline or D-hydroxyproline derivatives, is a key strategy to rigidify the peptide backbone and reduce the entropic penalty of binding. tandfonline.com

Computational tools are increasingly able to handle non-canonical amino acids, including D-isomers. nih.govtandfonline.com These methods can:

Model Conformational Preferences: Predict the local backbone torsion angles (phi, psi) favored by residues like D-Hyp.

Design for Rigidity: Systematically evaluate sequences to identify those most likely to adopt a stable, pre-organized conformation that is competent for binding to a target. nih.gov

Predict Binding Affinity: Score the interaction between the designed peptide and its target protein to prioritize candidates for synthesis.

A significant challenge noted in the field is that the inclusion of D-amino acids pushes peptide conformations into a space not typically sampled by design algorithms based on fragments from natural L-proteins. tandfonline.com Therefore, the development of force fields and sampling algorithms that can accurately model these mixed-chirality systems is a crucial area of ongoing research. As these computational tools mature, they will become indispensable for leveraging the unique structural properties of this compound in the rational design of next-generation peptide therapeutics.

Machine Learning and AI in Peptide Conformational Prediction

The prediction of peptide structures, particularly those containing non-canonical amino acids (NCAAs) like D-hydroxyproline, is a significant challenge due to their inherent flexibility. researchgate.net Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools to address this complexity, moving beyond the capabilities of traditional prediction methods. nih.gov

Pioneering AI systems like AlphaFold have demonstrated remarkable accuracy in predicting protein structures. jcu.edu.aunih.gov The latest iteration, AlphaFold 3, has expanded its capabilities to model complexes involving proteins, nucleic acids, small molecules, and modified residues, making it a powerful tool for studying peptides with NCAAs. oup.comalphafoldserver.com Similarly, models like RoseTTAFold All-Atom are also broadening the scope of deep learning-based structure prediction to include modified residues. oup.com

The integration of NCAAs into these predictive models remains an active area of research. Methods are being developed to fine-tune models like AlphaFold-Multimer by incorporating neural network modules that characterize the specific atomic properties of unnatural amino acids, allowing for more accurate predictions of peptides containing them. oup.com These advancements are expected to significantly accelerate the in silico screening and design of novel peptides, allowing researchers to explore a vast chemical space more efficiently than with traditional in vitro screening. frontiersin.org

AI/ML Model/MethodFocus AreaKey Capability
AlphaFold 3 Prediction of biomolecular structuresModels complexes with proteins, DNA, RNA, ligands, and chemical modifications. oup.comalphafoldserver.com
PepFlow Peptide conformational ensemblesPredicts the range of possible 3D shapes a peptide can adopt. utoronto.ca
StrEAMM Cyclic peptide structural ensemblesIntegrates molecular dynamics and machine learning for rapid ensemble prediction. rsc.org
HighFold2 Cyclic peptides with unnatural amino acidsAdapts AlphaFold-Multimer to accurately predict structures of cyclic peptides containing NCAAs. oup.com
NCFlow Peptides with non-canonical amino acidsA flow-based generative model for incorporating any arbitrary NCAA into a protein structure. biorxiv.org

De Novo Design of Peptides Incorporating D-Hyp(tBu)

De novo design, or the creation of novel peptides from scratch, represents a frontier in therapeutic development, and the inclusion of non-canonical amino acids (NCAAs) like this compound dramatically expands the available chemical space for this work. biorxiv.orgmeilerlab.org Computational design tools are essential for navigating this expanded space to create peptides with enhanced stability, binding affinity, and specific functions. frontiersin.org

Computational protein design suites like Rosetta have been adapted to incorporate NCAAs. nih.govplos.org This involves creating parameters and rotamer libraries for each new amino acid, allowing the software's energy function to accurately score and model peptides containing them. frontiersin.orgnih.govplos.org Such tools enable the systematic replacement of canonical amino acids with NCAAs to improve the biophysical properties of peptides, such as their ability to bind to protein interfaces, which are implicated in many diseases. meilerlab.orgnih.gov

The incorporation of D-amino acids, such as in D-Hyp(tBu), is a key strategy in de novo design. The use of mixed L- and D-amino acids (heterochirality) can create exceptionally stable peptides by introducing specific structural constraints. nih.govresearchgate.net For example, a D-proline-L-proline turn motif is known to stabilize certain structural folds. nih.gov Computational methods have been developed to specifically design these heterochiral peptides, leading to hyperstable structures that are resistant to thermal and chemical degradation. nih.govresearchgate.net The rigid pyrrolidine (B122466) ring of D-Hyp(tBu) provides a powerful tool for inducing specific turns and secondary structures, making it an attractive building block for the de novo design of conformationally constrained and highly stable peptides.

Expanding the Scope of D-Hydroxyproline Applications

Development of Peptide-Based Materials with Tunable Properties

The unique structural properties of hydroxyproline are being leveraged to design and fabricate novel peptide-based materials with precisely controlled characteristics. The capacity of short, functionalized peptides to self-assemble into ordered nanostructures like hydrogels and supramolecular frameworks is a key area of bionanotechnology. acs.orgacs.org

Inspired by collagen, the most abundant protein in mammals, researchers are using hydroxyproline-containing peptides to create materials with tailored mechanical properties. nih.gov Collagen's structure is rich in Gly-Pro-Hyp sequences, which form its characteristic triple helix. acs.orgnih.gov By modifying a single Gly-Pro-Hyp tripeptide unit with an N-terminus Fmoc group (Fmoc-Gly-Pro-Hyp), scientists have induced its self-assembly into single crystals that display a left-handed polyproline II superhelical packing, mimicking a native collagen single strand. acs.orgnih.gov

This minimalistic approach demonstrates that even short peptides incorporating hydroxyproline can form highly ordered structures. acs.org The properties of these materials can be tuned through co-assembly. For instance, co-assembling Fmoc-Gly-Pro-Hyp with the dipeptide hydrogelator Fmoc-Phe-Phe results in a hybrid hydrogel with twisted helical fibrils and improved mechanical rigidity compared to the Fmoc-Phe-Phe hydrogel alone. nih.gov

The predictable orientation of the hydroxyl group on the hydroxyproline ring allows for the rational design of hydrogen-bonding networks that drive the formation of these supramolecular structures. acs.org This high level of positional control enables the design of peptides that assemble into frameworks with specific topologies. acs.org Research has shown that replacing proline with hydroxyproline in self-assembling peptides can significantly increase the mechanical rigidity of the resulting material, with the Young's modulus increasing from approximately 44 GPa to over 100 GPa, a rigidity comparable to titanium. youtube.com The use of protease-resistant D-amino acids, such as D-hydroxyproline, can further enhance the stability of these peptide-based biomaterials, making them more suitable for applications in tissue engineering and regenerative medicine. nih.gov

Peptide Sequence/SystemAssembly TypeResulting Material/StructureKey Tunable Property
Fmoc-Gly-Pro-Hyp Self-assemblySingle crystals with polyproline II superhelical packing. acs.orgnih.govMimics native collagen structure. acs.org
Fmoc-Gly-Pro-Hyp + Fmoc-Phe-Phe Co-assemblyHybrid hydrogel with twisted helical fibrils. nih.govIncreased mechanical rigidity. nih.gov
Ac-Hyp-Pro₂-Hyp-NH₂ Self-assembly driven by H-bondingExtended 2D supramolecular framework. acs.orgDefined network topology. acs.org

Exploration of D-Hyp Analogues in Mimicking Biological Recognition Motifs

Synthetic peptides that mimic the structure and function of protein binding sites are a promising strategy for modulating protein activity and developing new therapeutics. nih.govnih.gov Many proteins exert their biological effects through small, exposed surface regions that are folded into well-defined 3D structures like turns, loops, or helices. ku.dk Short, linear peptide sequences corresponding to these regions are often too flexible to maintain a stable, bioactive conformation in solution. ku.dk

The incorporation of conformationally constrained amino acids, such as D-hydroxyproline analogues, is a powerful method to induce these peptides to fold into the desired protein-like shapes. nih.govku.dk The rigid ring structure of D-Hyp restricts the available conformations of the peptide backbone, effectively acting as a scaffold to stabilize specific secondary structures. This approach is particularly useful for mimicking β-hairpin structures, which are common recognition motifs. For example, grafting a peptide sequence from the V3-loop of the HIV-1 gp120 protein onto a D-Pro-L-Pro scaffold successfully stabilized the β-hairpin structure recognized by antibodies. nih.gov

The use of D-amino acids in these mimics provides several advantages. Besides enforcing specific turns, they can increase the peptide's resistance to proteolytic degradation, enhancing its potential as a drug candidate. nih.govnih.gov Computational design methods are critical for creating these mimics, allowing for the precise placement of D-amino acids and other constraints like cyclization to fine-tune the 3D structure. ku.dkbakerlab.org By using D-Hyp and its analogues, researchers can design buttressed loops and other structured motifs that can serve as binders for extended peptides or other biological targets. bakerlab.org

Furthermore, hydroxyproline-based analogues have been used to create mimics of other biological molecules entirely. For instance, chiral analogues based on a constrained trans-4-hydroxy-N-acetylpyrrolidine-2-phosphonate backbone have been developed as DNA mimics that can be used for gene silencing. nih.gov This demonstrates the versatility of the hydroxyproline scaffold in creating molecules that can mimic the recognition motifs of not only proteins but also nucleic acids.

Q & A

Q. Q1. What are the key considerations for synthesizing peptides using Fmoc-D-Hyp(tBu)-OH in solid-phase peptide synthesis (SPPS)?

Answer: this compound is a protected amino acid derivative critical for introducing D-configured hydroxyproline residues into peptides. Key steps include:

  • Deprotection : Use 20% piperidine in DMF to remove the Fmoc group while preserving the tBu-protected hydroxyl group .
  • Coupling Efficiency : Activate the carboxyl group with coupling agents like HBTU/HOBt in DMF, monitoring reaction completion via Kaiser test or HPLC .
  • Orthogonal Protection : The tBu group on hydroxyproline is stable under basic Fmoc deprotection conditions but requires TFA for final cleavage, ensuring compatibility with acid-labile resins .

Q. Q2. How should this compound be stored to maintain stability, and what solvent systems are optimal for its solubility?

Answer:

  • Storage : Store at -20°C in a desiccator to prevent hydrolysis of the tBu group. Solutions in DMF or DMSO should be prepared fresh and used within 1 month at -20°C to avoid degradation .
  • Solubility : The compound is sparingly soluble in aqueous buffers. Optimal solubility is achieved in DMF (>50 mM) or DMSO (10–25 mM), with sonication at 37°C recommended for dissolution .

Advanced Research Questions

Q. Q3. How can researchers resolve low coupling efficiency or side reactions when incorporating this compound into hydrophobic peptide sequences?

Answer: Low coupling efficiency may arise from steric hindrance due to the tBu group or aggregation of hydrophobic sequences. Mitigation strategies include:

  • Double Coupling : Repeat the coupling step with fresh reagents to ensure complete reaction .
  • Backbone Amide Protection : Use 2,4-dimethoxybenzyl (Dmb) or pseudoproline dipeptides to reduce aggregation .
  • Microwave-Assisted Synthesis : Apply controlled microwave heating (50°C, 10–20 W) to enhance reaction kinetics and solubility .

Q. Q4. What analytical techniques are critical for characterizing the stereochemical integrity of D-Hyp(tBu) residues post-synthesis?

Answer:

  • Circular Dichroism (CD) : Compare spectra with L-Hyp(tBu) standards to confirm D-configuration .
  • Chiral HPLC : Use a chiral stationary phase (e.g., Chirobiotic T) with a mobile phase of 50:50 MeOH/0.1% TFA to resolve enantiomers .
  • NMR Analysis : The 1H^{1}\text{H}-NMR chemical shift of the α-proton in D-Hyp(tBu) (δ ~4.3 ppm) differs from the L-isomer (δ ~4.1 ppm) due to stereoelectronic effects .

Q. Q5. How does the tBu protecting group influence the conformational stability of Hyp-containing peptides in solution?

Answer: The tBu group introduces steric bulk that stabilizes polyproline II (PPII) helices in aqueous solutions. Key findings include:

  • Hydrophobic Clustering : tBu groups promote intrachain hydrophobic interactions, reducing solvent accessibility in CD spectra .
  • Thermodynamic Stability : Differential scanning calorimetry (DSC) shows a 5–10°C increase in melting temperature (TmT_m) for tBu-protected Hyp peptides compared to unprotected analogs .

Methodological Challenges

Q. Q6. What strategies can be employed to minimize racemization during the incorporation of this compound in SPPS?

Answer:

  • Low-Temperature Coupling : Perform reactions at 0–4°C to slow base-catalyzed racemization .
  • Additive Use : Incorporate 1-hydroxy-7-azabenzotriazole (HOAt) to stabilize the activated amino acid intermediate .
  • Real-Time Monitoring : Use inline FTIR to detect racemization via shifts in the C=O stretching band (1720 → 1740 cm1^{-1}) .

Q. Q7. How can researchers validate the compatibility of this compound with photolabile or acid-sensitive resin systems?

Answer:

  • Resin Screening : Test Sieber amide or Wang resins (acid-stable) versus Rink amide (acid-labile) for cleavage efficiency. For photolabile resins (e.g., NVOC), ensure tBu groups are inert to UV wavelengths >350 nm .
  • TFA Cleavage Optimization : Use scavengers like triisopropylsilane (TIS) to minimize side reactions during tBu deprotection .

Data Contradictions and Resolution

Q. Q8. Conflicting reports exist on the stability of this compound under microwave-assisted SPPS. How can these discrepancies be addressed?

Answer: Discrepancies arise from varying microwave power settings and solvent systems. Resolution strategies:

  • Controlled Power Settings : Limit microwave power to ≤20 W and temperature to ≤50°C to prevent tBu group degradation .
  • Solvent Purity : Use anhydrous DMF (<50 ppm H2_2O) to avoid hydrolysis during heating .

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